molecular formula C15H12O2 B12845546 2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde

2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12845546
M. Wt: 224.25 g/mol
InChI Key: WTCBZLLTLJBOBW-UHFFFAOYSA-N
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Description

2’-Acetyl[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an acetyl group at the 2’ position and a carbaldehyde group at the 3 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Acetyl[1,1’-biphenyl]-3-carbaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In an industrial setting, the production of 2’-Acetyl[1,1’-biphenyl]-3-carbaldehyde may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2’-Acetyl[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-Acetyl[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of Schiff bases.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 2’-Acetyl[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The acetyl and aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

3-(2-acetylphenyl)benzaldehyde

InChI

InChI=1S/C15H12O2/c1-11(17)14-7-2-3-8-15(14)13-6-4-5-12(9-13)10-16/h2-10H,1H3

InChI Key

WTCBZLLTLJBOBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=CC(=C2)C=O

Origin of Product

United States

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